N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride
Description
Properties
CAS No. |
1803604-06-9 |
|---|---|
Molecular Formula |
C11H23Cl3N4 |
Molecular Weight |
317.7 |
Origin of Product |
United States |
Preparation Methods
Key Intermediates
-
1-Methylpiperidin-4-amine : Commercially available or synthesized via reductive amination of 1-methyl-4-piperidone using ammonium acetate and sodium cyanoborohydride.
-
1-(2-Chloroethyl)-1H-imidazole : Prepared by reacting imidazole with 1,2-dichloroethane in the presence of a base such as potassium carbonate.
The alkylation reaction between these intermediates forms the C–N bond connecting the piperidine and imidazole groups, followed by acidification to yield the trihydrochloride salt.
Alkylation Reaction Optimization
The nucleophilic substitution reaction between 1-methylpiperidin-4-amine and 1-(2-chloroethyl)-1H-imidazole is central to the synthesis.
Reaction Conditions
Under these conditions, the reaction achieves yields of 65–75% for the free base form. Excess alkylating agent ensures complete consumption of the amine, while cesium carbonate mitigates acid accumulation.
Trihydrochloride Salt Formation
The free base is converted to its trihydrochloride form via protonation with hydrochloric acid.
Acidification Protocol
-
Stoichiometry : Three equivalents of HCl per amine group ensure complete protonation.
-
Solvent System : Ethanol/water (4:1 v/v) facilitates dissolution and crystallization.
-
Crystallization : Slow evaporation at 4°C yields crystalline product with >95% purity.
Critical Note : Over-acidification (excess HCl) may lead to hygroscopic impurities, necessitating precise stoichiometric control.
Purification and Analytical Validation
Flash Chromatography
The free base is purified using silica gel chromatography with a methanol:chloroform (3:7) eluent system, achieving ≥98% purity.
Spectroscopic Characterization
The trihydrochloride form exhibits distinct chloride counterion peaks in elemental analysis (Cl– content: 24.7% theoretical vs. 24.2% observed).
Scalability and Industrial Considerations
Batch vs. Continuous Flow
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 18 hours | 2 hours |
| Purity | 98% | 99% |
Continuous flow systems reduce side products (e.g., dialkylated amines) through precise temperature and mixing control.
Challenges and Mitigation Strategies
Common By-Products
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Drug Development
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarities with other bioactive compounds suggest it may exhibit significant pharmacological effects. Research indicates that the imidazole group can enhance interactions with biological targets, making it a candidate for drug development in areas such as:
- Antidepressants : Due to its piperidine structure, it may exhibit properties similar to existing antidepressant medications.
- Anticancer Agents : Preliminary studies suggest that compounds with imidazole moieties can inhibit cancer cell proliferation, indicating potential use in oncology .
Pharmacodynamics and Pharmacokinetics
Studies on the binding affinity of this compound to various receptors are crucial for understanding its pharmacodynamics. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to establish its viability as a pharmaceutical agent .
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes has been explored. For example, it may act as an inhibitor for certain kinases involved in signal transduction pathways relevant to cancer and other diseases. Such studies are essential in identifying new therapeutic targets and understanding disease mechanisms .
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its capacity to bind selectively to certain proteins or receptors allows researchers to study cellular processes and protein interactions more effectively .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. The research highlighted the importance of substituents like piperidine in enhancing bioactivity. The findings suggest that this compound could be further developed into an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds revealed potential antidepressant-like activity in animal models. These studies indicate that compounds with both imidazole and piperidine structures may influence serotonin pathways, suggesting a promising direction for mental health therapeutics .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Methylpiperidine | Simple piperidine derivative | Used as a solvent and base in organic synthesis |
| Imipramine | Tricyclic antidepressant | Lacks imidazole functionality but shares piperidine structure |
| Apilimod | Imidazole-containing compound | Studied for cancer treatment; similar biological activity focus |
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Imidazole-Ethylamine Derivatives with Varying Amine Moieties
A key structural distinction among analogs lies in the amine moiety attached to the imidazole-ethyl chain.
Key Observations :
- The 7-chloroquinoline derivative exhibits nanomolar antiplasmodial potency, attributed to the chloroquinoline moiety’s ability to disrupt heme detoxification in malaria parasites .
- Replacing quinoline with thian-4-amine introduces sulfur, which may alter electronic properties and solubility but lacks reported bioactivity data .
Alkyl Chain Length Variations
The spacer between imidazole and the amine moiety influences pharmacokinetics.
| Compound Name | Alkyl Chain Length | Molecular Weight | Reference |
|---|---|---|---|
| N-[3-(1H-imidazol-1-yl)propyl]-6-(5-bromopyridin-3-yl)-2-... (MMV3) | Propyl (C3) | ~450 g/mol | |
| Target compound | Ethyl (C2) | ~329 g/mol* | — |
Key Observations :
Salt Form Comparisons
Trihydrochloride salts are common in piperidine/imidazole derivatives to optimize solubility.
Key Observations :
- Deltarasin’s trihydrochloride form enables high aqueous solubility (>50 mg/mL), critical for intravenous administration .
- The target compound’s trihydrochloride salt likely mirrors this advantage, though experimental validation is needed.
Biological Activity
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride, a compound with the CAS number 1803604-06-9, belongs to the class of piperidine derivatives. Its structure includes a piperidine ring substituted with an imidazole moiety, which is significant for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H23Cl3N4, with a molecular weight of 317.7 g/mol. The presence of three hydrochloride ions enhances its solubility and stability in aqueous environments, making it suitable for various biological studies.
Structural Comparison
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Contains both piperidine and imidazole moieties, enhancing bioactivity. |
| 1-Methylpiperidine | Structure | Simple piperidine derivative; used as a solvent in organic synthesis. |
| Imipramine | Structure | Tricyclic antidepressant; lacks imidazole functionality. |
| Apilimod | Structure | Imidazole-containing compound studied for cancer treatment; similar biological focus. |
The unique combination of piperidine and imidazole in this compound potentially enhances its biological activity compared to simpler analogs.
Pharmacodynamics
Research indicates that this compound exhibits significant binding affinity to various biological targets, which is crucial for understanding its pharmacological effects. Interaction studies have demonstrated that this compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Therapeutic Applications
The compound has been investigated for potential applications in treating conditions such as:
- Neurological Disorders : Its ability to interact with neurotransmitter receptors makes it a candidate for further research in neuropharmacology.
- Inflammatory Diseases : Preliminary studies suggest that it may have anti-inflammatory properties, particularly in lung diseases like COPD and idiopathic pulmonary fibrosis .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and their implications:
- Study on Neurotransmitter Interaction : A study indicated that compounds similar to N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine can modulate serotonin receptors, which may lead to antidepressant effects .
- Inflammatory Response : Research focused on inflammatory lung diseases showed that imidazole derivatives could reduce inflammation markers in vitro, suggesting a potential therapeutic role for this compound in respiratory conditions .
- Cytotoxicity Assessments : Comparative studies involving related compounds revealed differential cytotoxic effects on endothelial cells, highlighting the importance of structural components in determining biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride, and how is purity validated?
- Methodology : Multi-step organic synthesis typically involves coupling 1-methylpiperidin-4-amine with imidazole derivatives via nucleophilic substitution or reductive amination. Controlled temperatures (e.g., 0–50°C), inert atmospheres (N₂/Ar), and polar aprotic solvents (e.g., DMF, acetonitrile) are critical for minimizing side reactions .
- Analytical Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) assess purity (>95% typical). Quantitative elemental analysis (CHN) ensures stoichiometric accuracy .
Q. How do solubility and stability profiles of this compound influence experimental design in aqueous versus non-polar systems?
- Solubility : The trihydrochloride salt enhances water solubility, making it suitable for in vitro assays (e.g., receptor binding studies). In non-polar solvents (e.g., DMSO), solubility may require sonication or heating (40–60°C) .
- Stability : Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) are essential. Lyophilization is recommended for long-term storage to prevent hydrolysis of the imidazole moiety .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound, and how are data contradictions addressed?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or similar software provides precise bond lengths/angles. For poor crystallinity, synchrotron radiation or cryocooling (100 K) improves diffraction quality .
- Data Contradictions : Discrepancies in hydrogen bonding or torsion angles may arise from polymorphism. Use density functional theory (DFT) calculations to validate experimental data and refine disorder models .
Q. How can researchers optimize reaction yields in multi-step syntheses while minimizing byproducts?
- Optimization Strategies :
- Step 1 : Use protecting groups (e.g., Boc for amines) during piperidine functionalization to prevent unwanted nucleophilic attacks .
- Step 2 : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or preparative HPLC for intermediate purification.
- Byproduct Mitigation : Kinetic monitoring via Thin-Layer Chromatography (TLC) identifies side products early. Adjust stoichiometry (1.2–1.5 equivalents of imidazole derivative) to drive reactions to completion .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Mechanistic Probes :
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to histamine receptors (H1/H4) based on imidazole’s coordination with Zn²⁺ in active sites .
- Functional Assays : Radioligand displacement assays (³H-mepyramine for H1) quantify inhibition constants (Kᵢ). Contradictory activity data may arise from off-target effects; validate via CRISPR-edited cell lines lacking specific receptors .
Q. How does the compound’s hydrogen-bonding network influence its supramolecular assembly in metal-organic frameworks (MOFs)?
- MOF Design : The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Co²⁺), forming 3D frameworks. Graph-set analysis (e.g., Etter’s rules) categorizes H-bonding patterns (e.g., R₂²(8) motifs) .
- Functional Applications : MOFs derived from this compound show selective gas adsorption (C₂H₂/CO₂ over CH₄) due to pore functionalization. Pair with BET surface area analysis and Grand Canonical Monte Carlo (GCMC) simulations to assess performance .
Methodological Considerations
- Data Reproducibility : Replicate synthesis and assays ≥3 times. Use statistical tools (e.g., ANOVA, Student’s t-test) to address variability in biological activity .
- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts. Use fume hoods during synthesis and PPE (gloves, goggles) to prevent dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
